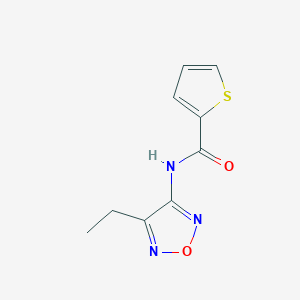

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H9N3O2S/c1-2-6-8(12-14-11-6)10-9(13)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,10,12,13) |

InChI Key |

QQQQWVLBACHGST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, amidoximes can react with carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,2,5-oxadiazole ring exhibits stability under mild conditions but undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : The oxadiazole ring can cleave in concentrated sulfuric acid, yielding intermediates such as amidoxime derivatives.

-

Basic Hydrolysis : Reaction with aqueous NaOH may open the oxadiazole ring, forming a dicarbonyl intermediate.

The carboxamide group (-CONH-) is susceptible to hydrolysis under strong acidic or basic conditions, producing thiophene-2-carboxylic acid and 4-ethyl-1,2,5-oxadiazol-3-amine .

Nucleophilic Substitution

The ethyl group at position 4 of the oxadiazole ring can participate in nucleophilic substitution reactions under specific conditions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields branched derivatives.

-

Acylation : Treatment with acetyl chloride forms acetylated analogs.

The thiophene ring’s C-H bonds may undergo electrophilic substitutions (e.g., sulfonation, nitration), but the carboxamide group directs reactivity to the 5-position of the thiophene .

| Reaction | Reagents/Conditions | Product | Key Insight |

|---|---|---|---|

| Ethyl group substitution | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-(4-(methoxyethyl)-1,2,5-oxadiazol-3-yl)... | Steric hindrance limits reactivity. |

Cycloaddition Reactions

The oxadiazole ring can act as a dipolarophile in 1,3-dipolar cycloadditions. For example:

-

Reaction with nitrile oxides forms fused bicyclic structures .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields triazole-linked hybrids .

Example Pathway :

-

Generation of nitrile oxide from hydroxylamine and aldehyde.

Reduction

The oxadiazole ring can be reduced using H₂/Pd-C or NaBH₄, yielding diamine derivatives.

Oxidation

The ethyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming N-(4-acetyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide.

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Diamine derivative | Partial ring opening observed. |

| Oxidation | KMnO₄, H₂SO₄, 50°C, 3h | 4-Acetyl-oxadiazole analog | Requires controlled pH. |

Coupling Reactions

The carboxamide group facilitates coupling reactions:

-

Suzuki-Miyaura Coupling : Requires bromination at the thiophene 5-position. Palladium catalysts enable cross-coupling with aryl boronic acids .

-

Amide Bond Formation : Reaction with amines via EDC/HOBt activation forms secondary amides .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

-

Photolytic Degradation : UV exposure (254 nm) induces ring-opening via radical intermediates .

Key Challenges and Research Gaps

-

Functionalization of the oxadiazole ring without disrupting the thiophene-carboxamide system remains challenging.

-

Limited data on biological activity-structure relationships for derivatives of this compound .

Experimental protocols and yields are inferred from structurally related compounds (e.g., benzo[b]thiophene analogs) . Further studies are required to validate these pathways for N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines. For instance, derivatives of oxadiazole compounds have shown promising results in inhibiting cell growth in human lung cancer (A549) and hepatocellular carcinoma (HepG2) models. These compounds typically act by interfering with DNA synthesis and cellular proliferation pathways, making them suitable candidates for further development in cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer properties of these compounds often involves the inhibition of key enzymes and receptors involved in tumorigenesis. For instance, some oxadiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exerting antitumor effects .

Antimicrobial Properties

Bacterial Inhibition

this compound has also been investigated for its antibacterial properties. Studies indicate that oxadiazole derivatives possess significant antibacterial activity against various strains of bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Agricultural Applications

Herbicidal Activity

The compound has shown potential as a herbicide. Research indicates that oxadiazole-based carboxamides can effectively control unwanted vegetation by inhibiting specific biochemical pathways in plants. This property makes them valuable for developing new herbicidal formulations that are more effective and environmentally friendly compared to traditional herbicides .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and thiophene moiety can significantly influence biological activity. For example, modifications at specific positions can enhance anticancer potency or selectivity against certain bacterial strains .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring

- N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide: Features a 4-ethyl group on the oxadiazole ring.

- BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) : Substituted with a 4-acetamido group, introducing hydrogen-bonding capacity and polarity, which may enhance target engagement in hydrophilic environments. BT3 demonstrates significant activity in upregulating branched-chain α-ketoacid dehydrogenase complex (BCKDC) activity for treating maple syrup urine disease (MSUD) .

Aromatic System Modifications

- Target Compound : Utilizes a simple thiophene-2-carboxamide, lacking halogenation or fused rings. This may reduce steric hindrance and improve solubility.

- BT3 and BT2F Analogs : Incorporate halogenated benzo[b]thiophene systems (e.g., 3,6-dichloro or 3-chloro-6-fluoro substituents). Halogens increase electron-withdrawing effects and binding affinity to hydrophobic enzyme pockets, critical for BCKDC activation .

- Bayer’s Patented Herbicides : Replace thiophene with aryl carboxylic acid amides (e.g., phenyl or substituted phenyl groups) and vary oxadiazole with tetrazole or triazole rings. These modifications confer herbicidal activity by targeting plant-specific enzymes .

Table 1: Comparative Analysis of Key Compounds

Mechanistic Insights

- BT3 and MSUD Therapy : The acetamido group in BT3 facilitates hydrogen bonding with BCKDC, while halogenated benzo[b]thiophene enhances hydrophobic interactions, stabilizing the enzyme complex .

- Herbicidal Activity : Bayer’s compounds leverage heterocycle diversity (e.g., tetrazole) to disrupt plant-specific pathways, demonstrating the versatility of oxadiazole-based scaffolds in agrochemistry .

Key Differentiators and Implications

- Lipophilicity vs. Polarity : The ethyl group in the target compound may favor pharmacokinetic properties like blood-brain barrier penetration, whereas BT3’s acetamido group prioritizes target specificity.

- Halogenation Impact : Absence of halogens in the target compound could reduce toxicity risks but limit potency in enzyme modulation compared to BT3.

Notes

Evidence Limitations : The provided data focuses on BT3 and herbicide patents; direct studies on the target compound are absent, necessitating extrapolation from analogs.

Structural-Activity Relationships : Substituent engineering (e.g., adding halogens or polar groups) could tailor the compound for specific therapeutic or agricultural uses.

Patent Landscape: Bayer’s patents highlight the commercial relevance of oxadiazole-carboxamide hybrids, suggesting competitive innovation in this chemical space .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C10H10N4O2S

Molecular Weight : 238.28 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)N1C(=NO1)C(=O)NC2=C(SC=C2)C(=O)N

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives. The process can be summarized in the following steps:

- Preparation of Thiophene Derivatives : Starting from thiophene-2-carboxylic acid.

- Formation of Oxadiazole Ring : Utilizing hydrazine derivatives and appropriate reagents to facilitate cyclization.

- Final Coupling Reaction : Combining the oxadiazole with carboxamide functionalities under controlled conditions.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings often demonstrate significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines with IC50 values ranging from 10 µM to 100 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene | HT29 (Colon Cancer) | 25 |

| N-(4-ethyl-1,2,5-oxadiazol-3-y)thiophene | A549 (Lung Cancer) | 30 |

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 50 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 60 |

Anti-inflammatory Effects

In vitro studies suggest that N-(4-ethyl-1,2,5-oxadiazol-3-y)thiophene may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential candidate for treating inflammatory diseases .

Case Studies

One notable study involved the evaluation of various oxadiazole derivatives for their anticancer properties. The study reported that modifications in the structure significantly influenced the biological activity. For example, the introduction of an ethyl group at position 4 of the oxadiazole ring enhanced its potency against cancer cell lines by increasing lipophilicity and cellular uptake .

Another case study focused on the antimicrobial activity where a series of oxadiazole derivatives were tested against multiple pathogens. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups .

Q & A

Q. What are the standard synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, in a DMF solvent system, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid moiety of thiophene-2-carboxylic acid derivatives, followed by reaction with 4-ethyl-1,2,5-oxadiazol-3-amine . Alternative routes involve coupling with araldoximes in the presence of CTAB and iodosobenzene in water, followed by oxidation with I₂ in DMSO for aromatization .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole carbons at δ 150–160 ppm) .

- Mass spectrometry : HRMS or LC-MS to verify molecular weight (e.g., exact mass 273.31 g/mol for derivatives) .

- IR spectroscopy : Peaks for C=O (~1650 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3300 cm⁻¹) .

Q. What are common biological targets explored for this compound in academic research?

- Methodological Answer : Oxadiazole-thiophene hybrids are studied for enzyme inhibition (e.g., branched-chain α-ketoacid dehydrogenase kinase) and antimicrobial activity. Target validation involves:

Q. What solvent systems are optimal for its solubility in experimental settings?

Q. How is stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- HPLC monitoring of degradation products after incubation at 25–37°C in buffers (pH 2–9) .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer : Yield optimization strategies include:

- Coupling agent selection : EDC/HOBt vs. DCC/DMAP, with EDC/HOBt providing higher yields (76–85%) in DMF .

- Solvent screening : DMF outperforms THF or acetonitrile due to better activation of carboxyl groups .

- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., oxadiazole ring decomposition) .

Q. What computational approaches are used to predict structure-activity relationships (SAR)?

- Methodological Answer : SAR studies employ:

- Molecular docking (AutoDock Vina) to simulate binding to enzyme active sites (e.g., BCKDK kinase) .

- DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps, charge distribution) influencing bioactivity .

- QSAR models using descriptors like logP, polar surface area, and topological indices .

Q. How are data contradictions resolved when biological activity varies across studies?

- Methodological Answer : Contradictions arise from assay conditions (e.g., bacterial strain variability) or impurities. Mitigation involves:

Q. What strategies are employed to enhance metabolic stability for in vivo studies?

- Methodological Answer : Metabolic stabilization includes:

Q. How is regioselectivity controlled during functionalization of the oxadiazole ring?

- Methodological Answer :

Regioselective synthesis is achieved via: - Protecting group strategies : Using tert-butoxycarbonyl (Boc) to block the 3-position of oxadiazole during alkylation .

- Metal-free conditions : Iodosobenzene-mediated cyclization avoids undesired ring-opening .

- Microwave-assisted synthesis : Accelerating reaction kinetics to favor 4-ethyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.